3,6-Dinitro-1,8-naphthyridin-2-amine
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Overview
Description
3,6-Dinitro-1,8-naphthyridin-2-amine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dinitro-1,8-naphthyridin-2-amine typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) . Another approach involves the Friedländer synthesis using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis of naphthyridines can be applied, which include optimizing reaction conditions for higher yields and purity, and employing eco-friendly and cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3,6-Dinitro-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are common, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups into the naphthyridine ring.
Scientific Research Applications
3,6-Dinitro-1,8-naphthyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions and anions.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3,6-Dinitro-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to metal ions, forming complexes that quench fluorescence . This property is exploited in the development of chemosensors for detecting toxic anions like cyanide . The compound’s antimicrobial and anticancer activities are attributed to its ability to interfere with cellular processes, although the exact molecular pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: A parent compound with similar structural features but lacking the nitro groups.
3-Amino-1,8-naphthyridine: Similar structure with an amino group instead of nitro groups.
6-Nitro-1,8-naphthyridine: Contains a single nitro group, offering different reactivity and applications.
Uniqueness
3,6-Dinitro-1,8-naphthyridin-2-amine is unique due to the presence of two nitro groups, which significantly influence its chemical reactivity and biological activity. The nitro groups enhance its potential as a fluorescent probe and its antimicrobial and anticancer properties .
Properties
CAS No. |
101478-15-3 |
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Molecular Formula |
C8H5N5O4 |
Molecular Weight |
235.16 g/mol |
IUPAC Name |
3,6-dinitro-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C8H5N5O4/c9-7-6(13(16)17)2-4-1-5(12(14)15)3-10-8(4)11-7/h1-3H,(H2,9,10,11) |
InChI Key |
HFQWPADBKCYDAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=NC2=NC=C1[N+](=O)[O-])N)[N+](=O)[O-] |
Origin of Product |
United States |
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